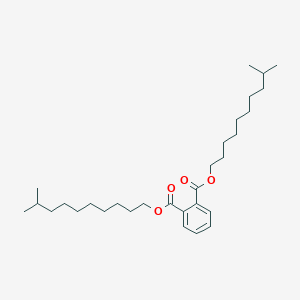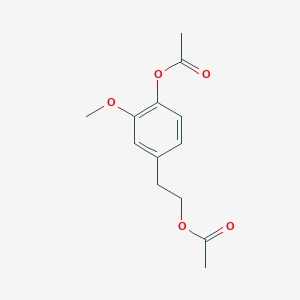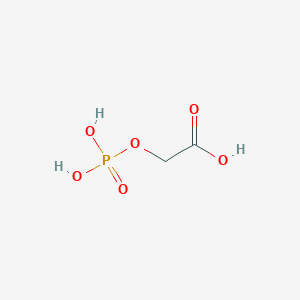
Diisoundecyl phthalate
Overview
Description
Diisoundecyl phthalate, also known as DINP, is a synthetic plasticizer and a derivative of phthalic acid. It is often used as a replacement for other phthalates, such as DEHP, in a variety of consumer products, including plastic toys, medical devices, and cosmetics. DINP is a clear, colorless, viscous liquid with a slight odor. It is insoluble in water and is stable to heat, light, and oxidation. DINP is considered to be one of the safest phthalates and is often used as a substitute for other phthalates that have been linked to health risks.
Scientific Research Applications
DIDP's interaction with the aryl hydrocarbon and androgen receptors was explored by Krüger, Long, and Bonefeld‐Jørgensen (2008) in their study titled "Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor" (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Similar phthalates like Diisobutyl phthalate (DiBP) have been studied for their testicular and developmental effects, which may affect male reproductive development. This was the focus of a study by Borch et al. (2006) titled "Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis" (Borch, Axelstad, Vinggaard, & Dalgaard, 2006).
The potential association between prenatal exposure to di(2-ethylhexyl) phthalate and preterm birth was examined by Zhong et al. (2021) in their systematic review and meta-analysis titled "Prenatal exposure to phthalates with preterm birth and gestational age" (Zhong et al., 2021).
The presence and concentration of phthalates like DIDP in food products and packaging materials were analyzed by Fierens et al. (2012) in the study "Analysis of phthalates in food products and packaging materials sold on the Belgian market" (Fierens et al., 2012).
The effects of phthalate mixtures on follicle growth, oocyte fragmentation, and hormone production were researched by Zhou and Flaws (2016) in "Effects of an Environmentally Relevant Phthalate Mixture on Cultured Mouse Antral Follicles" (Zhou & Flaws, 2016).
Safety and Hazards
Users should avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Diisoundecyl phthalate (DIUP) is a phthalate ester primarily used as a plasticizer to soften polyvinyl chloride . The primary targets of DIUP are endocrine systems, specifically the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in neurodevelopmental processes .
Mode of Action
DIUP, like other phthalates, acts as an endocrine disruptor . It interferes with hormone synthesis, transport, and metabolism . DIUP can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
Phthalates, including DIUP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates using microorganisms could play a significant role in their removal from the environment .
Pharmacokinetics
It’s known that phthalates are hazardous due to their ability to act as endocrine disruptors . They are being phased out of many products in the United States and European Union due to these health concerns .
Result of Action
The combination of effects associated with phthalates, including DIUP, is often referred to as 'phthalate syndrome’ . This syndrome can cause a number of developmental malformations . Phthalate esters are endocrine disruptors and can cause a number of developmental malformations .
Action Environment
DIUP is found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles . The environmental factors, such as the presence of these products, can influence the action, efficacy, and stability of DIUP . The major route of degradation is expected to be biotic .
Biochemical Analysis
Biochemical Properties
Diisoundecyl phthalate interacts with various enzymes, proteins, and other biomolecules. It’s known to act as an endocrine disruptor
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as an endocrine disruptor . It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .
properties
IUPAC Name |
bis(9-methyldecyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBAGUMSAPUZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242295 | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96507-86-7 | |
| Record name | Diisoundecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisoundecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

